2-Hydroxy-5-nitropyrimidine
CAS No.: 3264-10-6
Cat. No.: VC2416818
Molecular Formula: C4H3N3O3
Molecular Weight: 141.09 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 3264-10-6 |
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Molecular Formula | C4H3N3O3 |
Molecular Weight | 141.09 g/mol |
IUPAC Name | 5-nitro-1H-pyrimidin-2-one |
Standard InChI | InChI=1S/C4H3N3O3/c8-4-5-1-3(2-6-4)7(9)10/h1-2H,(H,5,6,8) |
Standard InChI Key | ZNNRVSOVVLYQBV-UHFFFAOYSA-N |
SMILES | C1=C(C=NC(=O)N1)[N+](=O)[O-] |
Canonical SMILES | C1=C(C=NC(=O)N1)[N+](=O)[O-] |
Introduction
Property | Value |
---|---|
Melting point | 188-191°C |
Boiling point | 256.56°C (estimated) |
Density | 1.5657 (estimated) |
Refractive index | 1.4800 (estimated) |
pKa | 8.06±0.10 (predicted) |
Molecular weight | 140.1 |
Molecular formula | C₅H₄N₂O₃ |
Solubility Characteristics
The compound exhibits selective solubility in various solvents, which is important for purification and reaction processes :
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Soluble in hot water
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Soluble in alkali solutions
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Slightly soluble in DMSO
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Very slightly soluble in methanol
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Insoluble in most organic solvents
Synthesis Methods
One-Pot Synthesis Method
A novel one-pot synthesis method for 2-Hydroxy-5-nitropyridine has been developed, which offers significant advantages over traditional preparation methods. This approach uses 2-aminopyridine as the starting material and involves nitration followed by diazotization .
The specific reaction steps are as follows:
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Addition of 2-aminopyridine to concentrated sulfuric acid at controlled temperature (10-20°C)
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Addition of concentrated nitric acid with temperature maintenance at 40-50°C
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Quenching of the reaction solution in water after nitration
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Diazotization reaction using sodium nitrite aqueous solution at 0-10°C
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Adjustment of acid concentration using ammonia water
This method has several technical advantages:
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Simple post-treatment procedures
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Elimination of the need to separately purify isomers generated by nitration
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Continuous operation of nitration and diazotization reactions
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Significant reduction in wastewater generation
The reaction equations and optimized conditions have been established with specific ratios:
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Mass ratio of concentrated sulfuric acid to 2-aminopyridine: 8:1-10:1
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Molar ratio of concentrated nitric acid to 2-aminopyridine: 0.9:1-1.0:1
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Molar ratio of sodium nitrite to 2-aminopyridine: 1.5:1-1.7:1
Alternative Synthesis Route
An alternative synthesis route uses 2-nitroacetaldehyde dimethyl acetal as the starting material. In this process:
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2-nitroacetaldehyde dimethyl acetal reacts with methyl acrylate in methylene chloride
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Addition of ammonium chloride and ammonia water
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Oxidation using hydrogen peroxide
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Recovery of dichloromethane under reduced pressure
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Filtration, washing, and drying to obtain 2-hydroxy-5-nitropyridine
This method has demonstrated high efficiency with yields of approximately 89.6% and product purity of 99.3% .
Industrial Applications
Pharmaceutical and Agrochemical Importance
2-Hydroxy-5-nitropyridine serves as a vital intermediate in the production of 2-chloro-5-nitropyridine, which is extensively used in pharmaceutical and agrochemical industries . The downstream applications include:
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Antimalarial medications such as pyronaridine
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Germicide production including cyprodinil bacteria amine
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Various antibiotic formulations
Conversion to 2-Chloro-5-nitropyridine
The transformation of 2-hydroxy-5-nitropyridine to 2-chloro-5-nitropyridine represents a crucial step in many industrial processes. This conversion expands the utility of the compound, making it an essential building block for more complex molecules used in medicine and agriculture .
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